![molecular formula C9H12N2O2S B1317455 2-Methylindoline-5-sulfonamide CAS No. 875163-03-4](/img/structure/B1317455.png)
2-Methylindoline-5-sulfonamide
Overview
Description
“2-Methylindoline-5-sulfonamide” is an organic compound used mainly in various fields of research and industry. It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, has been a topic of interest in medicinal chemistry . The synthesis of these compounds often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized compounds is usually confirmed by techniques such as 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
The indole moiety, a key component of “2-Methylindoline-5-sulfonamide”, is a bicyclic structure that consists of a benzene ring fused with a pyrrole ring . This structure is crucial in medicinal chemistry due to its physiological activity .
Chemical Reactions Analysis
Sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, are known to undergo substitution, primarily at the C-3 position . This property is thought to make them suitable pharmacophore equivalents for substituting active sites in drug design .
Scientific Research Applications
Antimicrobial Properties
Indole and its derivatives, including 2-Methylindoline-5-sulfonamide, have been gaining a lot of interest due to their antimicrobial properties . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Anticancer Activity
Indole-based compounds, such as 2-Methylindoline-5-sulfonamide, have shown significant anticancer properties . In particular, indoline-5-sulfonamide analogs have demonstrated inhibitory activity against tumor-associated carbonic anhydrase IX and XII . These compounds have shown potential in suppressing the growth of cancer cells .
Antitubercular Properties
Indole derivatives have been reported to possess antitubercular properties . This makes 2-Methylindoline-5-sulfonamide a potential candidate for the development of new antitubercular drugs .
Antiviral Activity
Indole and its derivatives, including 2-Methylindoline-5-sulfonamide, have shown antiviral properties . This suggests potential applications in the development of new antiviral therapies .
Antimalarial Activity
Indole-based compounds have been reported to possess antimalarial properties . This suggests that 2-Methylindoline-5-sulfonamide could be explored for potential use in antimalarial drug development .
Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new anti-inflammatory drugs .
Antidiabetic Properties
Indole derivatives have been reported to possess antidiabetic properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new antidiabetic drugs .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new antioxidant drugs .
Safety And Hazards
Future Directions
The synthesis and study of sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, continue to be an active area of research . These compounds have shown a variety of biological activities, making them promising candidates for the development of new drugs . Future research will likely focus on optimizing the synthesis of these compounds and further exploring their biological activities .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVCRNUJELTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585365 | |
Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindoline-5-sulfonamide | |
CAS RN |
875163-03-4 | |
Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.